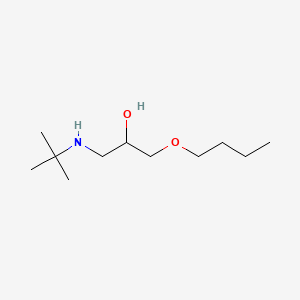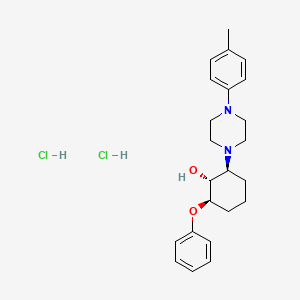
3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a nitrile group, a nitrophenyl group, and a phenyl group, along with a thioxo group
Métodos De Preparación
The synthesis of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxy-2(1H)-quinolinone with aromatic aldehydes and malononitrile in an ionic liquid such as BMIm . This reaction affords pyrano[2,3-b]quinoline-3-carbonitrile derivatives, which can be further modified to obtain the desired compound.
Análisis De Reacciones Químicas
3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the MAP kinase pathway, which is crucial in cell signaling and cancer progression . The compound’s structure allows it to bind to specific enzymes and receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar compounds to 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- include:
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
Pyridine-3,5-dicarboxamides: . The uniqueness of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(3-nitrophenyl)-6-phenyl-2-thioxo- lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89451-45-6 |
|---|---|
Fórmula molecular |
C18H11N3O2S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-(3-nitrophenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11N3O2S/c19-11-16-15(13-7-4-8-14(9-13)21(22)23)10-17(20-18(16)24)12-5-2-1-3-6-12/h1-10H,(H,20,24) |
Clave InChI |
NGDBCOPITJYIGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)
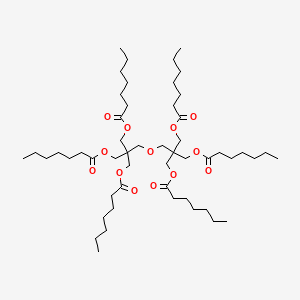
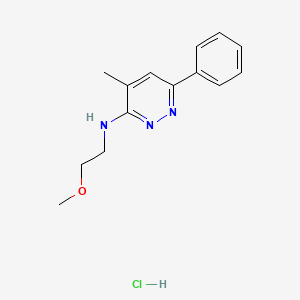
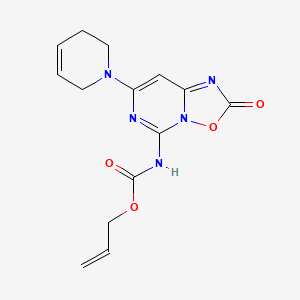

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
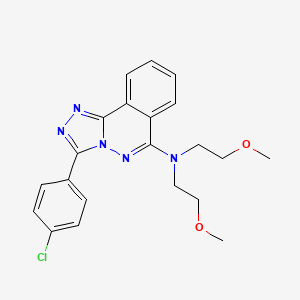
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
